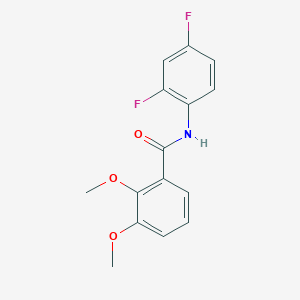
N-(2-tert-butylphenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-4-fluorobenzamide, commonly known as TF-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TF-1 is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 271.34 g/mol.
Applications De Recherche Scientifique
TF-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. TF-1 has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. TF-1 has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of TF-1 is not fully understood. However, studies have suggested that TF-1 may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. TF-1 has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TF-1 has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition, TF-1 has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. TF-1 has also been investigated for its potential as a probe for imaging HDAC activity in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
TF-1 has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potent anticancer activity. However, TF-1 also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
TF-1 has significant potential for further development as a therapeutic agent for cancer and neurodegenerative diseases. Future research should focus on optimizing the synthesis of TF-1 to improve its solubility and pharmacokinetic properties. In addition, further studies are needed to elucidate the exact mechanism of action of TF-1 and to identify potential biomarkers for predicting its efficacy in different cancer types. TF-1 may also have potential applications in other fields, such as epigenetics and chemical biology, which should be explored in future research.
Méthodes De Synthèse
The synthesis of TF-1 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-tert-butylphenylamine with 4-fluorobenzoyl chloride in the presence of a base to form N-(2-tert-butylphenyl)-4-fluorobenzamide. The reaction is carried out under anhydrous conditions and requires careful control of the reaction conditions to obtain a high yield of the desired product.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-17(2,3)14-6-4-5-7-15(14)19-16(20)12-8-10-13(18)11-9-12/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSTIKLVXBCNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 5-[(cyclohexylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5818779.png)

![2-(3-bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5818792.png)

![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)

![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)




![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-methyl-3-furamide](/img/structure/B5818893.png)